RhoA/ROCK Pathway Inhibition: 3-Carboxylic Acid Dioxide Derivatives vs. 2-Carboxylic Acid BDK Inhibitors
Derivatives of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid, exemplified by compound b19, inhibit the RhoA/ROCK pathway by covalently engaging Cys107 in an allosteric pocket of RhoA [1]. In contrast, the 2-carboxylic acid regioisomer scaffold targets the entirely distinct BDK kinase. BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) inhibits BDK with an IC₅₀ of 3.19 μM and shows no reported activity on RhoA [2]. This target divergence is regioisomer‑dependent; the 3‑carboxyl orientation is essential for occupying the RhoA allosteric site identified in co‑crystal structures (PDB 6KX3) [1].
| Evidence Dimension | Molecular target & binding mode |
|---|---|
| Target Compound Data | 3-carboxylic acid scaffold → RhoA Cys107 covalent engagement, RhoA/ROCK pathway inhibition (derivative b19: anti-proliferation in MDA-MB-231, migration/invasion suppression) [1] |
| Comparator Or Baseline | 2-carboxylic acid scaffold → BDK allosteric inhibition (BT2 IC₅₀ = 3.19 μM) [2] |
| Quantified Difference | Target divergence: RhoA (3-COOH) vs. BDK (2-COOH); no overlapping pharmacology reported. |
| Conditions | Biochemical and cell-based assays; MDA-MB-231 breast cancer cells for RhoA pathway; BDK enzyme assay with CPM-based HTS counter-screen. |
Why This Matters
Procurement of the 3‑carboxylic acid regioisomer is mandatory for RhoA/ROCK‑targeted programs; substitution with the 2‑carboxylic acid analog leads to a different target profile (BDK) requiring separate SAR optimization.
- [1] Liang J et al. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. J Enzyme Inhib Med Chem. 2024;39(1):2390911. View Source
- [2] Tso SC et al. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. J Biol Chem. 2014;289(30):20583-20593. View Source
